![molecular formula C10H10N2O2 B1419770 Methyl 5-amino-1H-indole-3-carboxylate CAS No. 686747-19-3](/img/structure/B1419770.png)
Methyl 5-amino-1H-indole-3-carboxylate
Overview
Description
“Methyl 5-amino-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 686747-19-3 . It has a molecular weight of 190.2 and its IUPAC name is methyl 5-amino-1H-indole-3-carboxylate . It is used as a reactant in the biosynthesis of inhibitors of protein kinases .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-1H-indole-3-carboxylate” is represented by the linear formula C10H10N2O2 . The InChI code for this compound is 1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-amino-1H-indole-3-carboxylate” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Antiviral Activity
“Methyl 5-amino-1H-indole-3-carboxylate” derivatives have been synthesized and tested for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A, with one compound exhibiting an IC50 value of 7.53 μmol/L and a high selectivity index against CoxB3 virus . This suggests potential for the development of new antiviral drugs based on indole derivatives.
Anti-inflammatory and Analgesic Activities
Indole derivatives, including those related to “Methyl 5-amino-1H-indole-3-carboxylate,” have been investigated for their anti-inflammatory and analgesic effects. Studies have shown that these compounds can be effective in reducing inflammation and pain, which could lead to new treatments for conditions like arthritis or chronic pain .
Anticancer Properties
The indole nucleus is a common structure found in many synthetic drug molecules, and its derivatives have been explored for anticancer applications. The ability of these compounds to bind with high affinity to multiple receptors makes them promising candidates for cancer therapy .
Antimicrobial Effects
Indole derivatives have also been studied for their antimicrobial properties. Their broad-spectrum biological activities make them interesting candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in treating diabetes. By synthesizing various scaffolds of indole, researchers aim to screen for different pharmacological activities, including antidiabetic effects .
Antimalarial Activity
“Methyl 5-amino-1H-indole-3-carboxylate” and its derivatives have been explored for their antimalarial properties. Given the global impact of malaria and the need for new treatments, the potential of indole derivatives in this field is significant .
Safety and Hazards
Future Directions
Indole derivatives, including “Methyl 5-amino-1H-indole-3-carboxylate”, have attracted increasing attention in recent years due to their significant biological activities . They are being explored for newer therapeutic possibilities and are also being used in the synthesis of various other compounds .
properties
IUPAC Name |
methyl 5-amino-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGOYLXTHMHOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666432 | |
Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1H-indole-3-carboxylate | |
CAS RN |
686747-19-3 | |
Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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